molecular formula C15H15ClN4O3 B10974332 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide

Cat. No.: B10974332
M. Wt: 334.76 g/mol
InChI Key: WQUHOHQAHQVHGD-UHFFFAOYSA-N
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Description

5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-3-ISOXAZOLYL)-2-FURAMIDE is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-3-ISOXAZOLYL)-2-FURAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazole and isoxazole rings, followed by their coupling to form the final product. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-3-ISOXAZOLYL)-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as amines or ethers .

Scientific Research Applications

5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-3-ISOXAZOLYL)-2-FURAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-3-ISOXAZOLYL)-2-FURAMIDE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methyl-1H-pyrazol-3-yl)-2-furanamide
  • 4-Chloro-3,5-dimethyl-1H-pyrazole
  • 5-Methyl-3-isoxazolyl-2-furanamide

Uniqueness

What sets 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-3-ISOXAZOLYL)-2-FURAMIDE apart from similar compounds is its unique combination of heterocyclic rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C15H15ClN4O3

Molecular Weight

334.76 g/mol

IUPAC Name

5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide

InChI

InChI=1S/C15H15ClN4O3/c1-8-6-13(19-23-8)17-15(21)12-5-4-11(22-12)7-20-10(3)14(16)9(2)18-20/h4-6H,7H2,1-3H3,(H,17,19,21)

InChI Key

WQUHOHQAHQVHGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C

Origin of Product

United States

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